molecular formula C6H9BClNO2 B1420454 (2-Methylpyridin-4-yl)boronic acid hydrochloride CAS No. 861905-97-7

(2-Methylpyridin-4-yl)boronic acid hydrochloride

Cat. No. B1420454
M. Wt: 173.41 g/mol
InChI Key: RRPKICOTZKTBAG-UHFFFAOYSA-N
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Description

“(2-Methylpyridin-4-yl)boronic acid hydrochloride” is a chemical compound with the CAS Number: 861905-97-7 . It has a molecular weight of 173.41 and its IUPAC name is 2-methyl-4-pyridinylboronic acid hydrochloride . It is typically stored in a refrigerator and appears as a white to gray to yellow powder or crystals .


Molecular Structure Analysis

The InChI code for “(2-Methylpyridin-4-yl)boronic acid hydrochloride” is 1S/C6H8BNO2.ClH/c1-5-4-6 (7 (9)10)2-3-8-5;/h2-4,9-10H,1H3;1H . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“(2-Methylpyridin-4-yl)boronic acid hydrochloride” is a solid at 20 degrees Celsius . It has a predicted boiling point of 311.2±44.0 °C and a predicted density of 1.18±0.1 g/cm3 . It is stored under inert atmosphere, preferably in a freezer, under -20°C .

Scientific Research Applications

Palladium-Catalyzed Imine Hydrolysis

(2-Methylpyridin-4-yl)boronic acid hydrochloride plays a significant role in palladium-catalyzed reactions, particularly in the hydrolysis of imine linkages. In a study by Ahmad et al. (2019), the coupling of Schiff bases with aryl/heteroaryl boronic acids using a palladium catalyst was explored, showing efficient hydrolysis of imine linkages. This process demonstrates the utility of boronic acids in facilitating important transformations in organic synthesis (Ahmad et al., 2019).

Fluorescent Probe Design

Jin et al. (2019) developed a water-soluble BODIPY-based fluorescent probe using a pyridinium-2-yl group linked to the BODIPY core, which was instrumental in enhancing its fluorescent nature and solubility. This probe was effective in the rapid and selective detection of hypochlorous acid in living cells, showcasing the applicability of boronic acids in the design of sensitive and selective fluorescent probes (Jin et al., 2019).

Suzuki Cross-Coupling Reactions

Boronic acids, including (2-Methylpyridin-4-yl)boronic acid hydrochloride, are fundamental in Suzuki cross-coupling reactions. Bouillon et al. (2002, 2003) described the synthesis of novel halopyridinyl boronic acids and their application in Pd-catalyzed coupling with aryl halides, allowing the production of diverse pyridine libraries. These studies highlight the critical role of boronic acids in cross-coupling chemistry, which is pivotal in the synthesis of complex organic molecules (Bouillon et al., 2002), (Bouillon et al., 2003).

Electrochemical Oxidation

In a study by Iniesta et al. (2001), the electrochemical oxidation of 3-methylpyridine at a boron-doped diamond electrode was examined. This research offers insights into the use of boronic acids in electroorganic synthesis and wastewater treatment, demonstrating their versatility in environmental and industrial applications (Iniesta et al., 2001).

Selective Fluorescent Chemosensors

Boronic acid derivatives are used in developing selective fluorescent chemosensors. Huang et al. (2012) reviewed the progress of boronic acid sensors for various bioactive substances, highlighting their significance in the detection and diagnosis of diseases. This application underscores the importance of boronic acids in the design of sensitive and selective sensors for biological and pharmaceutical research (Huang et al., 2012).

Safety And Hazards

This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 , which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statement P261 suggests avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

(2-methylpyridin-4-yl)boronic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2.ClH/c1-5-4-6(7(9)10)2-3-8-5;/h2-4,9-10H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPKICOTZKTBAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=NC=C1)C)(O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674663
Record name (2-Methylpyridin-4-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methylpyridin-4-yl)boronic acid hydrochloride

CAS RN

861905-97-7
Record name Boronic acid, (2-methyl-4-pyridinyl)-, hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=861905-97-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methylpyridin-4-yl)boronic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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